molecular formula C12H10FN B12966000 2-Fluoro-5-methyl-4-phenylpyridine

2-Fluoro-5-methyl-4-phenylpyridine

Cat. No.: B12966000
M. Wt: 187.21 g/mol
InChI Key: ABBLHIQOQGGLJU-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-4-phenylpyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methyl-4-phenylpyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 2-fluoropyridine can be synthesized by the reaction of 2-aminopyridine with sodium nitrite in the presence of hydrofluoric acid . Another method involves the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the pyridine ring .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using efficient fluorinating agents and catalysts. The use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) has been reported to yield fluorinated pyridines in good yields .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-4-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and fused heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methyl-5-phenylpyridine
  • 2-Fluoro-3-methyl-4-phenylpyridine
  • 2-Fluoro-6-methyl-4-phenylpyridine

Uniqueness

2-Fluoro-5-methyl-4-phenylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C12H10FN

Molecular Weight

187.21 g/mol

IUPAC Name

2-fluoro-5-methyl-4-phenylpyridine

InChI

InChI=1S/C12H10FN/c1-9-8-14-12(13)7-11(9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

ABBLHIQOQGGLJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C2=CC=CC=C2)F

Origin of Product

United States

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